molecular formula C14H15NO3 B8429643 2-(4-Amino-benzoyl)-cyclohex-1-enecarboxylic acid

2-(4-Amino-benzoyl)-cyclohex-1-enecarboxylic acid

Cat. No. B8429643
M. Wt: 245.27 g/mol
InChI Key: BHYSZYWBXWCNNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-benzoyl)-cyclohex-1-enecarboxylic acid is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

2-(4-aminobenzoyl)cyclohexene-1-carboxylic acid

InChI

InChI=1S/C14H15NO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8H,1-4,15H2,(H,17,18)

InChI Key

BHYSZYWBXWCNNE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C(=O)C2=CC=C(C=C2)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 2.2 g magnesium turnings (83.5 mmol) in 15 ml tetrahydrofuran were added 0.1 mL 1,2-dibromethane to start the Grignard reaction followed by slow addition of 13.0 g 2-(4-bromphenyl)-1,1,1,3,3,3-hexamethyldisilazane (41 mmol) in 70 mL tetrahydrofuran over a period of 20 minutes at room temperature with subsequent stirring for further 30 minutes. The resulting mixture was added dropwise at −78° C. to a solution of 4,5,6,7-tetrahydro-isobenzofuran-1,3-dione (5.6 g) in 70 mL tetrahydrofuran. The reaction mixture was slowly warmed to room temperature. Sulfuric acid (2 mL, 1 M) was added and the solvent was removed under reduced pressure. The residue was added carefully to 20 mL of 0.5 M sulfuric acid solution and the desired product started to precipitate and was extracted with ethyl acetate. Acidification of the water phase and extraction with ethyl acetate was continued until pH˜4-5 (at least three times). The combined organic phases were washed with brine, dried over magnesium sulfate, filtered and the solvent was subsequently evaporated under reduced pressure. Purification of the raw material by column chromatography with ethyl acetate/hexane 1:1 and subsequently 100% ethyl acetate resulted in the desired product.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
5.6 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Five

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